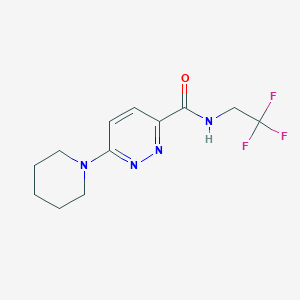
6-(piperidin-1-yl)-N-(2,2,2-trifluoroethyl)pyridazine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(Piperidin-1-yl)-N-(2,2,2-trifluoroethyl)pyridazine-3-carboxamide, commonly referred to as PTC-3, is a synthetic molecule that has been studied extensively in the scientific community for its potential applications in a variety of fields. PTC-3 is a heterocyclic compound with a unique combination of properties, including high solubility in aqueous media, low toxicity, and excellent stability in both acidic and basic media. These properties make PTC-3 an attractive option for use in a variety of applications, including medicinal chemistry, biochemistry, and drug discovery.
科学的研究の応用
PTC-3 has been studied extensively in the scientific community for its potential applications in a variety of fields. For example, it has been used as a reagent in the synthesis of various heterocyclic compounds, and it has also been used as a catalyst in the synthesis of other compounds. In addition, PTC-3 has been studied for its potential applications in medicinal chemistry, biochemistry, and drug discovery.
作用機序
The exact mechanism of action of PTC-3 is not yet fully understood, but it is believed to act as a proton donor in a variety of reactions, including those involving the formation of a carbon-carbon bond. This proton donation is thought to be mediated by the presence of the trifluoroethyl group, which can act as a proton acceptor. In addition, the piperidine ring is believed to act as a Lewis acid, facilitating the reaction.
Biochemical and Physiological Effects
The biochemical and physiological effects of PTC-3 have not yet been studied in detail, but it is believed to have a variety of effects on the body. In particular, it is thought to be involved in the regulation of various metabolic pathways, such as those involved in energy production and the synthesis of proteins and lipids. In addition, PTC-3 may have anti-inflammatory and antioxidant properties.
実験室実験の利点と制限
PTC-3 has several advantages for use in laboratory experiments. It is highly soluble in aqueous media, making it easy to work with in the lab. In addition, it is relatively stable in both acidic and basic media, making it suitable for use in a variety of reactions. However, it is important to note that PTC-3 is toxic and should be handled with care.
将来の方向性
The potential applications of PTC-3 are far-reaching, and there are a number of possible future directions for research. For example, PTC-3 could be further studied for its potential applications in medicinal chemistry, biochemistry, and drug discovery. In addition, its biochemical and physiological effects could be studied in greater detail, and its mechanism of action could be further elucidated. Finally, PTC-3 could be used as a reagent in the synthesis of other compounds, and its potential as a catalyst could be explored.
合成法
PTC-3 can be synthesized in a variety of ways, but the most commonly used method is the reaction of piperidine with 2,2,2-trifluoroethyl bromide in the presence of a base, such as sodium hydroxide or potassium carbonate. This reaction produces PTC-3 in high yield and is relatively easy to perform.
特性
IUPAC Name |
6-piperidin-1-yl-N-(2,2,2-trifluoroethyl)pyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F3N4O/c13-12(14,15)8-16-11(20)9-4-5-10(18-17-9)19-6-2-1-3-7-19/h4-5H,1-3,6-8H2,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKEVHZVMRDYVCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NN=C(C=C2)C(=O)NCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(piperidin-1-yl)-N-(2,2,2-trifluoroethyl)pyridazine-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl]-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B6426228.png)
![2-[2-(4-fluoro-2-methylbenzenesulfonamido)-1-(thiophen-2-yl)ethoxy]ethan-1-ol](/img/structure/B6426244.png)
![3-(2-methoxynaphthalen-1-yl)-N-{[6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl]methyl}propanamide](/img/structure/B6426261.png)
![N-{2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl}pyridine-2-carboxamide](/img/structure/B6426264.png)
![N-{2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl}-3-(4-fluorophenoxy)benzamide](/img/structure/B6426268.png)
![3-(4-fluorophenyl)-1-methyl-N-{[3-(thiophen-2-yl)pyrazin-2-yl]methyl}-1H-pyrazole-5-carboxamide](/img/structure/B6426272.png)
![3-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-1-(4-methylphenyl)pyrrolidine-2,5-dione](/img/structure/B6426274.png)
![2-(1H-indol-1-yl)-N-(2-methyl-5-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)acetamide](/img/structure/B6426289.png)
![2-(1H-1,3-benzodiazol-1-yl)-N-(2-methyl-5-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)acetamide](/img/structure/B6426291.png)
![3-(4-{4-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperazin-1-yl}-3,5-dimethyl-1H-pyrazol-1-yl)-1lambda6-thiolane-1,1-dione](/img/structure/B6426298.png)
![N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-1,3-benzothiazole-2-carboxamide](/img/structure/B6426304.png)
![7-hydroxy-3-(4-methoxyphenyl)-8-[(4-methylpiperazin-1-yl)methyl]-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B6426309.png)
![3-(4-ethylphenyl)-N'-[(1E)-1-(pyridin-4-yl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B6426317.png)
![N'-[(1Z)-[4-(diethylamino)phenyl]methylidene]-3-(4-fluorophenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B6426323.png)